molecular formula C14H11F4N B7941562 (2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine

(2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B7941562
M. Wt: 269.24 g/mol
InChI Key: OKUGPXHISJQOKD-UHFFFAOYSA-N
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Description

(2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine: is an organic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which allows for the selective introduction of the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis or other advanced synthetic techniques that ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The biphenyl structure allows for cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce imines or secondary amines, respectively.

Scientific Research Applications

Chemistry: In chemistry, (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability .

Biology and Medicine: This compound has potential applications in drug discovery and development. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds. Researchers are exploring its use in designing new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used in the production of advanced materials, such as polymers and coatings. Its unique properties can improve the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

[3-fluoro-4-[3-(trifluoromethyl)phenyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N/c15-13-6-9(8-19)4-5-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H,8,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGPXHISJQOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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